Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene, characterized by the presence of a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Cyclization: Starting from a suitable precursor, such as a substituted benzene, cyclization reactions are employed to form the naphthalene core.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 6-oxo-7,8-dihydro-5H-naphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAVDGAFFQFYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)CC2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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